![molecular formula C29H39BrOS3 B12294456 5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)
5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(5-bromo-3-octyltio-fen-2-il)tio-fen-2-il]-4-octyltio-fen-2-carbaldehído es un compuesto orgánico complejo que pertenece a la familia de los tio-fenos. Los tio-fenos son compuestos heterocíclicos que contienen un átomo de azufre en un anillo de cinco miembros. Este compuesto en particular se caracteriza por sus múltiples anillos de tio-feno y la sustitución de bromo, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-[5-(5-bromo-3-octyltio-fen-2-il)tio-fen-2-il]-4-octyltio-fen-2-carbaldehído generalmente implica múltiples pasos, comenzando con la preparación de los anillos de tio-feno. Un método común es la reacción de acoplamiento de Stille, que involucra el acoplamiento de compuestos de organoestaño con haluros en presencia de un catalizador de paladio . Las condiciones de reacción a menudo incluyen una atmósfera inerte, como nitrógeno o argón, y temperaturas elevadas para facilitar el proceso de acoplamiento.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la cromatografía en columna y la recristalización para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-[5-(5-bromo-3-octyltio-fen-2-il)tio-fen-2-il]-4-octyltio-fen-2-carbaldehído experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Sustitución: Nucleófilos como aminas, tioles o alcóxidos
Principales productos formados
Oxidación: 5-[5-(5-bromo-3-octyltio-fen-2-il)tio-fen-2-il]-4-octyltio-fen-2-ácido carboxílico
Reducción: 5-[5-(5-bromo-3-octyltio-fen-2-il)tio-fen-2-il]-4-octyltio-fen-2-metanol
Sustitución: Varios derivados de tio-feno sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
5-[5-(5-bromo-3-octyltio-fen-2-il)tio-fen-2-il]-4-octyltio-fen-2-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas y polímeros más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Utilizado en el desarrollo de semiconductores orgánicos y materiales para dispositivos electrónicos.
Mecanismo De Acción
El mecanismo de acción de 5-[5-(5-bromo-3-octyltio-fen-2-il)tio-fen-2-il]-4-octyltio-fen-2-carbaldehído no se comprende completamente, pero se cree que interactúa con varios objetivos y vías moleculares. La estructura del compuesto le permite participar en interacciones π-π y enlaces de hidrógeno, lo que puede influir en su unión a macromoléculas biológicas. Además, la presencia del átomo de bromo y el grupo aldehído pueden contribuir a su reactividad e interacción con los componentes celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 5-bromo-2,2'-bitio-feno
- 5-hexil-2-tio-fenoborónico éster de pinacol
- 2-bromotio-feno
Singularidad
En comparación con compuestos similares, 5-[5-(5-bromo-3-octyltio-fen-2-il)tio-fen-2-il]-4-octyltio-fen-2-carbaldehído es único debido a su conjugación extendida y múltiples anillos de tio-feno. Esta estructura mejora sus propiedades electrónicas, lo que la hace particularmente útil en el desarrollo de semiconductores orgánicos y materiales electrónicos .
Propiedades
Fórmula molecular |
C29H39BrOS3 |
|---|---|
Peso molecular |
579.7 g/mol |
Nombre IUPAC |
5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C29H39BrOS3/c1-3-5-7-9-11-13-15-22-19-24(21-31)32-28(22)25-17-18-26(33-25)29-23(20-27(30)34-29)16-14-12-10-8-6-4-2/h17-21H,3-16H2,1-2H3 |
Clave InChI |
ZYUNJHSTRZQJIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(SC(=C1)C=O)C2=CC=C(S2)C3=C(C=C(S3)Br)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


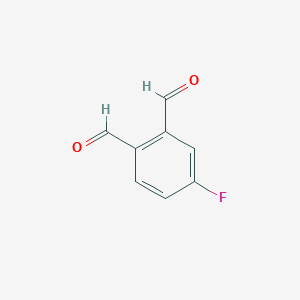

![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12294387.png)

![1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12294403.png)
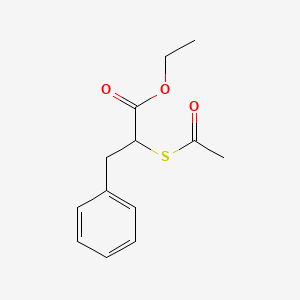
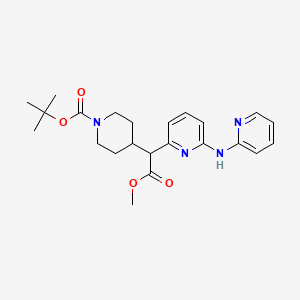
![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B12294429.png)
![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)
![2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)
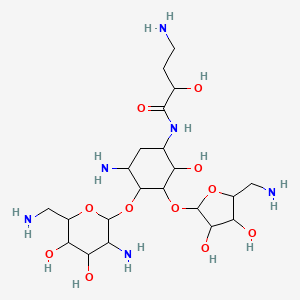
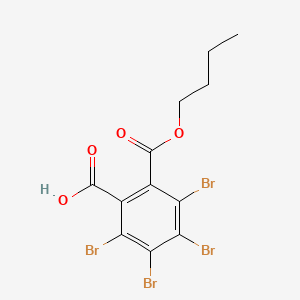
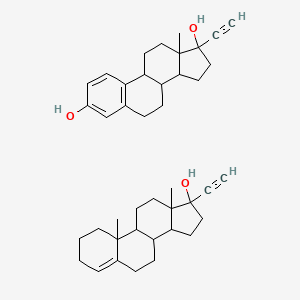
![Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)
